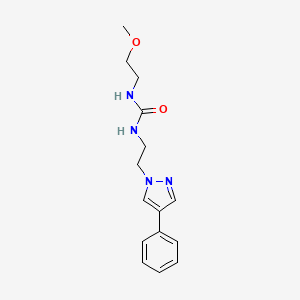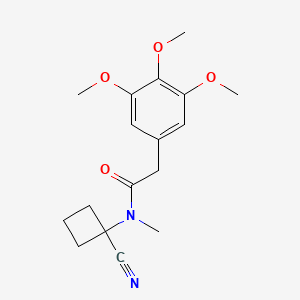
N-(1-cyanocyclobutyl)-N-methyl-2-(3,4,5-trimethoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocyclobutyl)-N-methyl-2-(3,4,5-trimethoxyphenyl)acetamide, also known as CT-3, is a synthetic compound that has been investigated for its potential therapeutic properties. CT-3 belongs to the class of compounds known as cannabinoids, which are known to interact with the endocannabinoid system in the body.
作用机制
N-(1-cyanocyclobutyl)-N-methyl-2-(3,4,5-trimethoxyphenyl)acetamide is believed to exert its effects through interaction with the endocannabinoid system. Specifically, this compound has been shown to bind to the CB2 receptor, which is primarily expressed in immune cells. Activation of the CB2 receptor has been shown to have anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory effects in a variety of preclinical models. This compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been shown to have analgesic effects in models of acute and chronic pain. Studies have also shown that this compound has neuroprotective effects in models of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of N-(1-cyanocyclobutyl)-N-methyl-2-(3,4,5-trimethoxyphenyl)acetamide is that it is readily available for research purposes. In addition, the synthesis of this compound has been well-established in the literature. However, one limitation of this compound is that it has not been extensively studied in humans. As such, the safety and efficacy of this compound in humans is not well-understood.
未来方向
There are several future directions for research on N-(1-cyanocyclobutyl)-N-methyl-2-(3,4,5-trimethoxyphenyl)acetamide. One area of interest is the potential use of this compound as an anti-cancer agent. Studies have shown that this compound has anti-cancer effects in preclinical models, and further research is needed to determine its potential as a cancer therapy. Another area of interest is the potential use of this compound in the treatment of neurodegenerative diseases. Studies have shown that this compound has neuroprotective effects in preclinical models, and further research is needed to determine its potential as a therapy for diseases such as Alzheimer's and Parkinson's. Finally, further research is needed to determine the safety and efficacy of this compound in humans. Clinical trials are needed to determine the potential of this compound as a therapeutic agent.
In conclusion, this compound is a synthetic compound that has been investigated for its potential therapeutic properties. This compound has anti-inflammatory, analgesic, and neuroprotective effects, and has potential as an anti-cancer agent. The synthesis of this compound has been well-established in the literature, and the compound is readily available for research purposes. However, further research is needed to determine the safety and efficacy of this compound in humans, and to explore its potential as a therapy for various diseases.
合成方法
The synthesis of N-(1-cyanocyclobutyl)-N-methyl-2-(3,4,5-trimethoxyphenyl)acetamide involves the reaction of 3,4,5-trimethoxyphenylacetonitrile with cyclobutanone in the presence of sodium hydride and methyl iodide. The resulting compound is then purified through a series of chromatographic techniques. The synthesis of this compound has been well-established in the literature, and the compound is readily available for research purposes.
科学研究应用
N-(1-cyanocyclobutyl)-N-methyl-2-(3,4,5-trimethoxyphenyl)acetamide has been investigated for its potential therapeutic properties in a variety of preclinical models. Studies have shown that this compound has anti-inflammatory, analgesic, and neuroprotective effects. This compound has also been shown to have potential as an anti-cancer agent. In addition, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
N-(1-cyanocyclobutyl)-N-methyl-2-(3,4,5-trimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-19(17(11-18)6-5-7-17)15(20)10-12-8-13(21-2)16(23-4)14(9-12)22-3/h8-9H,5-7,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AORDFSPNGQEKEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CC1=CC(=C(C(=C1)OC)OC)OC)C2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2809601.png)
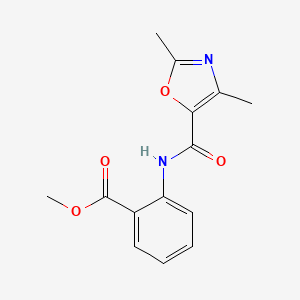

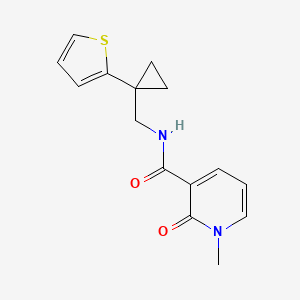
![N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B2809612.png)
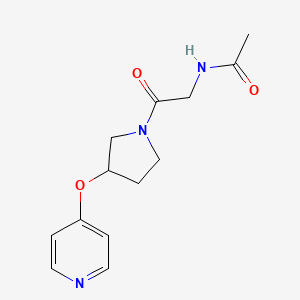
![N-Cyclohexyl-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2809614.png)
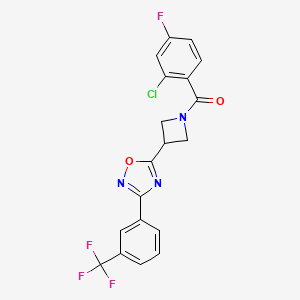

![8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7H-purine-2,6-dione](/img/structure/B2809617.png)
![3-(dimethylamino)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2809621.png)
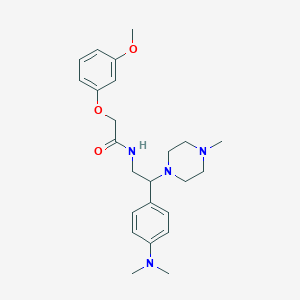
![2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2809623.png)
